1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene
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Overview
Description
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is a complex organic compound characterized by its multiple chlorine substitutions on a benzene ring. This compound is part of a broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene typically involves multiple steps of chlorination and substitution reactions. One common method starts with the chlorination of benzene derivatives under controlled conditions using chlorine gas or other chlorinating agents . The reaction conditions often require catalysts and specific temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, often conducted in specialized reactors to handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of less chlorinated derivatives, while oxidation can produce quinones or other oxygenated compounds .
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene involves its interaction with cellular components, particularly through binding to the aryl hydrocarbon receptor (AhR). This binding can disrupt normal cellular functions by altering gene transcription, leading to the induction of various enzymes, including those in the cytochrome P450 family . These interactions can result in oxidative stress and other cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,5-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar structural features but different chlorine substitution patterns.
Tetrachloro-1,4-benzoquinone: A related compound with a quinone structure, known for its use in various chemical reactions.
3,4-Dichloronitrobenzene: A simpler chlorinated benzene derivative used in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is unique due to its specific pattern of chlorine substitutions, which confer distinct chemical properties and reactivity. Its stability and persistence make it a valuable compound for studying environmental behavior and toxicology .
Properties
CAS No. |
95385-87-8 |
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Molecular Formula |
C18H8Cl6 |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene |
InChI |
InChI=1S/C18H8Cl6/c19-11-8-4-7-10(14(11)20)13-12(9-5-2-1-3-6-9)15(21)17(23)18(24)16(13)22/h1-8H |
InChI Key |
MEKUYAYRRBEQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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